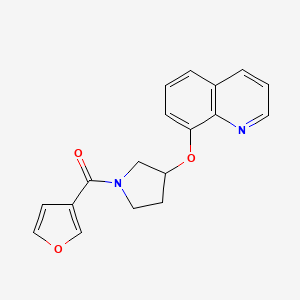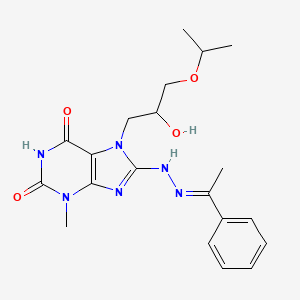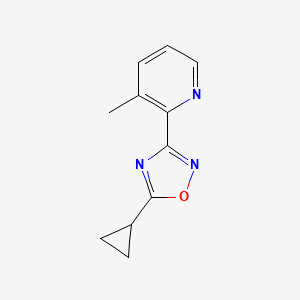
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide, also known as SMPC or N-[(2-chlorophenyl)methyl]-3-(methylsulfonyl)-1-pyrrolidinecarboxamide, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamides and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Pyrrolidine Derivatives The synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and related compounds has been a topic of interest. Smolobochkin et al. (2017) detailed a method for producing new 1-(arylsulfonyl)pyrrolidines under mild conditions, highlighting the versatility of these compounds in chemical synthesis (Smolobochkin et al., 2017).
Chiral Auxiliaries in Asymmetric Synthesis Belokon’ et al. (2002) investigated halo-substituted N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides, which are closely related to the compound . These substances were utilized as chiral auxiliaries in the asymmetric synthesis of amino acids, indicating their potential in stereoselective synthesis and drug development (Belokon’ et al., 2002).
Molecular Interaction Studies The interaction of structurally similar compounds with biological receptors has been explored. For instance, Shim et al. (2002) studied the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the receptor-binding characteristics and the potential therapeutic implications of these interactions (Shim et al., 2002).
Antimicrobial Activity Ovonramwen et al. (2021) synthesized and characterized compounds similar to N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide for their antimicrobial activities. Although the specific compound studied did not show activity against the tested organisms, this research path is crucial for developing new antimicrobial agents (Ovonramwen et al., 2021).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-methylsulfonylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19(17,18)9-6-7-15(8-9)12(16)14-11-5-3-2-4-10(11)13/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIQURSISYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-(methylsulfonyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)
![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)
![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)


![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)
![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)



![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454406.png)